BenchChemオンラインストアへようこそ!

JAMM protein inhibitor 2

Rpn11 proteasome deubiquitinase inhibition

JAMM protein inhibitor 2 (compound 180) uniquely targets thrombin (10 μM), Rpn11 (46 μM), and MMP2 (89 μM). Unlike narrow Rpn11 inhibitor capzimin or pleiotropic thiolutin, its acetamide scaffold avoids metal chelation artifacts while enabling concurrent study of proteasomal degradation and coagulation pathways. Ideal for establishing selectivity benchmarks in anti-cancer JAMM protease research.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
Cat. No. B7806181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAMM protein inhibitor 2
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)N3CCCC3)C
InChIInChI=1S/C21H26N2O2/c1-3-17-8-4-5-9-20(17)25-15-21(24)22-19-11-10-18(14-16(19)2)23-12-6-7-13-23/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,22,24)
InChIKeyBWVQJXWDZCDJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JAMM Protein Inhibitor 2 (Compound 180): A Multitarget JAMM Protease Inhibitor for Anticancer Research Applications


JAMM protein inhibitor 2 (also designated as compound 180) is a small-molecule inhibitor of the JAMM (JAB1/MPN/Mov34) family of metalloproteases [1]. This compound has demonstrated inhibitory activity across multiple targets, including the proteasomal deubiquitinase Rpn11 (IC₅₀ = 46 μM), the serine protease thrombin (IC₅₀ = 10 μM), and the matrix metalloproteinase MMP2 (IC₅₀ = 89 μM) . It is primarily procured for mechanistic studies in cancer biology and ubiquitin-proteasome system research . JAMM protein inhibitor 2 has the molecular formula C₂₁H₂₆N₂O₂, a molecular weight of 338.44 g/mol, and the IUPAC name 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide [2].

Why JAMM Protein Inhibitor 2 Cannot Be Casually Substituted with Alternative JAMM Protease Inhibitors


The JAMM protease family includes distinct enzymes with non-redundant biological functions, including the proteasome-associated Rpn11 (POH1/PSMD14), the signalosome subunit CSN5, and endosomal AMSH [1]. While other JAMM inhibitors such as thiolutin and capzimin exhibit nanomolar potency against Rpn11 [2], their differing chemotypes, zinc-chelating mechanisms, and off-target profiles preclude simple substitution in experimental workflows. JAMM protein inhibitor 2 distinguishes itself through its uniquely moderate, micromolar-range inhibitory profile against Rpn11 combined with measurable activity against thrombin and MMP2 . This multitarget fingerprint creates distinct pharmacological consequences in cellular assays that cannot be replicated by more potent but narrower-spectrum JAMM inhibitors. Procurement decisions must therefore be guided by specific experimental requirements: whether the goal is potent Rpn11 blockade or a broader JAMM-related target engagement profile.

Quantitative Differentiation Evidence: JAMM Protein Inhibitor 2 Versus Comparator Compounds


Rpn11 Inhibitory Activity of JAMM Protein Inhibitor 2 Compared to Thiolutin

JAMM protein inhibitor 2 exhibits an IC₅₀ of 46 μM against the proteasomal deubiquitinase Rpn11 in biochemical assays . This micromolar potency represents a moderate level of Rpn11 inhibition that is substantially weaker than the nanomolar-range activity reported for alternative JAMM protease inhibitors such as thiolutin [1]. The weaker potency of compound 180 may offer advantages in experimental contexts where complete Rpn11 ablation is undesirable, providing a graded inhibition profile for dose-response studies or partial target engagement experiments [2].

Rpn11 proteasome deubiquitinase inhibition

Comparative Thrombin Inhibitory Activity: JAMM Protein Inhibitor 2 Exhibits 4.6-Fold Selectivity Over Rpn11

Unlike typical JAMM protease inhibitors that exhibit negligible serine protease activity, JAMM protein inhibitor 2 demonstrates an IC₅₀ of 10 μM against thrombin . This is 4.6-fold more potent than its activity against the nominal JAMM target Rpn11 (IC₅₀ = 46 μM) [1]. The thrombin inhibitory activity represents an off-target effect that may confound experiments in coagulation-related pathways or vascular biology settings . This profile contrasts sharply with capzimin, a Rpn11-selective inhibitor with an IC₅₀ of approximately 0.3 μM against Rpn11 and no reported thrombin activity [2].

thrombin serine protease multitarget inhibition

MMP2 Inhibitory Activity: A Unique Secondary Target Engagement Profile

JAMM protein inhibitor 2 exhibits an IC₅₀ of 89 μM against matrix metalloproteinase 2 (MMP2) . This activity is weaker than its effects on thrombin (10 μM) and Rpn11 (46 μM), but represents a unique secondary target engagement not observed with structurally distinct JAMM inhibitors . While 89 μM is a relatively high concentration, MMP2 inhibition at this level could become relevant in high-dose cellular experiments or in tissues where local compound accumulation occurs . In contrast, the epidithiodiketopiperazine (ETP) class of JAMM inhibitors shows no detectable MMP2 cross-reactivity [1].

MMP2 matrix metalloproteinase off-target

Solubility and Formulation Data Supporting In Vitro Experimental Reproducibility

JAMM protein inhibitor 2 demonstrates a DMSO solubility of 14.71 mg/mL (43.46 mM) with sonication and warming to 60°C . This solubility profile supports preparation of high-concentration stock solutions for in vitro studies. Additionally, an in vivo-compatible formulation protocol has been established using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, yielding a workable suspension at 1.47 mg/mL (4.34 mM) . This formulation guidance is directly provided by multiple vendors, enabling consistent experimental reproducibility across laboratories [1]. In contrast, many alternative JAMM inhibitors lack standardized formulation protocols, requiring extensive optimization before experimental use [2].

solubility DMSO formulation

Optimal Application Scenarios for JAMM Protein Inhibitor 2 in Academic and Pharmaceutical Research


Proteasome Deubiquitinase Mechanistic Studies Requiring Graded Rpn11 Inhibition

JAMM protein inhibitor 2 is most appropriately deployed in studies where complete ablation of Rpn11 activity is undesirable. Its 46 μM IC₅₀ against Rpn11 provides a titratable inhibition window that allows researchers to examine dose-dependent effects on ubiquitin-proteasome pathway function. This is particularly valuable for identifying Rpn11 substrates that are sensitive to partial proteasome perturbation rather than complete blockade, a phenotype that cannot be interrogated using high-potency inhibitors such as thiolutin or capzimin that saturate target engagement at low nanomolar concentrations .

Cancer Cell Line Screening with Controlled Multitarget Pharmacological Fingerprint

For anticancer compound library screening, JAMM protein inhibitor 2 offers a defined multitarget profile (Rpn11 IC₅₀ = 46 μM; thrombin IC₅₀ = 10 μM; MMP2 IC₅₀ = 89 μM) that can serve as a reference compound for JAMM protease inhibition with known off-target liabilities . This makes it suitable for use as a positive control or benchmark compound in cell viability assays where researchers require a compound with well-characterized target engagement across multiple enzyme families. The established formulation protocols further ensure consistent inter-laboratory results in multi-center screening initiatives.

Thrombin Pathway Control Experiments in Ubiquitin-Proteasome Research

Given that JAMM protein inhibitor 2 demonstrates its strongest inhibitory activity against thrombin (IC₅₀ = 10 μM) , it serves as a critical control compound for experiments investigating potential crosstalk between the ubiquitin-proteasome system and coagulation or platelet signaling pathways. Researchers studying Rpn11 inhibition in vascular biology or thrombotic disease models can use this compound to distinguish between proteasome-dependent and thrombin-mediated effects. The 4.6-fold selectivity for thrombin over Rpn11 makes this compound particularly informative for such pathway discrimination studies.

Comparative JAMM Inhibitor Structure-Activity Relationship (SAR) Studies

As compound 180 in the original patent disclosure , JAMM protein inhibitor 2 serves as a key reference point for medicinal chemistry efforts aimed at developing improved JAMM protease inhibitors. Its defined IC₅₀ values across three target enzymes (thrombin: 10 μM, Rpn11: 46 μM, MMP2: 89 μM) provide a benchmark for evaluating next-generation compounds. The availability of standardized solubility and formulation data enables reproducible SAR comparisons across different chemistry series, making this compound a practical choice for procurement in academic and industrial drug discovery programs focused on deubiquitinase targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for JAMM protein inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.